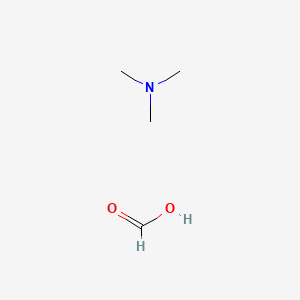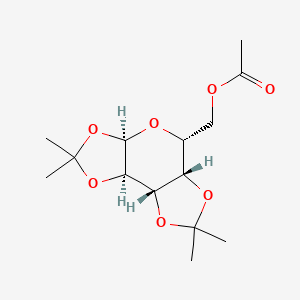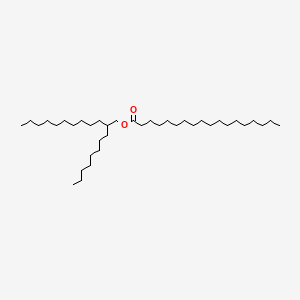
2-Chloro-1-(difluoromethyl)-4-fluorobenzene
Overview
Description
Enflurane is a halogenated inhalational anesthetic agent used for the induction and maintenance of anesthesia and for analgesia during labor and delivery . It’s a clear, colorless liquid with a mild, sweet odor .
Molecular Structure Analysis
The molecular structure of Enflurane is represented by the formula CHF₂OCF₂CHClF . The molecular weight is 184.5 .Physical And Chemical Properties Analysis
Enflurane is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 56.8°C and a density of 1.50 g cm-3 at room temperature .Scientific Research Applications
- Summary of the Application : “2-Chloro-1-(difluoromethyl)-4-fluorobenzene”, also known as enflurane, is used as an additive for the electrolyte in sodium-ion batteries . It offers a simple molecular alternative to salt-based additives .
- Methods of Application or Experimental Procedures : Enflurane is added to the electrolyte of sodium-ion batteries. It is preferentially reduced at the hard carbon (HC) electrode over propylene carbonate and is incorporated into the solid electrolyte interphase (SEI) .
- Results or Outcomes : The addition of enflurane results in a thin, halogen-rich SEI that offers better charge transport properties and stability during cycling compared to that formed in the additive-free electrolyte . Additionally, enflurane inhibits polarization of metallic sodium electrodes, and when included in HC half-cells at 10 v/v %, it improves the reversible specific capacity and stability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBUYSAQGBJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375610 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene | |
CAS RN |
845866-83-3 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















